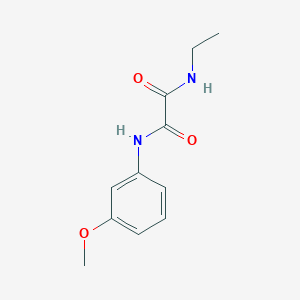

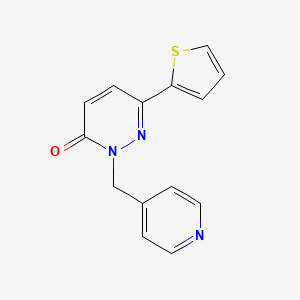

N-ethyl-N'-(3-methoxyphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-(3-methoxyphenyl)oxamide, also known as fenamidone, is a fungicide that belongs to the class of carboxamides. It was first introduced in 2002 and is widely used in agriculture to control fungal diseases in crops such as grapes, potatoes, and tomatoes. Fenamidone has gained popularity due to its broad-spectrum activity against various plant pathogenic fungi and its ability to control diseases that have developed resistance to other fungicides.

Scientific Research Applications

Intramolecular Hydrogen Bonding : Oxamide derivatives, including those similar to N-ethyl-N'-(3-methoxyphenyl)oxamide, are noted for their intramolecular hydrogen bonding. This structural characteristic is important for understanding their chemical behavior and potential applications (Martínez-Martínez et al., 1998).

Synthesis of Dicarboxylic Acid Amides and Diamides : The condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate leads to the formation of N,N'-disubstituted oxamides (Aghekyan et al., 2018).

Synthesis and Corrosion Inhibition Efficiency : New ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, synthesized from reactions involving methoxyphenyl compounds, demonstrate potential as corrosion inhibitors for mild steel in acidic solutions (Djenane et al., 2019).

NMR Study of Oxamide Derivatives : A detailed NMR study of various oxamide derivatives, including those resembling this compound, has been conducted to understand their conformational behavior and intramolecular hydrogen bonding (Martínez-Martínez et al., 1993).

Synthesis of Dicopper(II) Complexes : Dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, like those similar to this compound, have been synthesized and studied for their potential anticancer activities and DNA-binding affinities (Zheng et al., 2015).

Electrochemical Studies of Metal Complexes : Research on oligo-oxamates and oxamidato ligands, similar in structure to this compound, has been conducted to understand their redox properties and potential applications in areas like electron storage material (Weheabby et al., 2019).

Stochastic Microsensors : Oleamides, including compounds like this compound, have been synthesized and utilized in the design of stochastic microsensors for detecting analytes such as carcinoembryonic antigen in blood samples (Negut et al., 2015).

properties

IUPAC Name |

N-ethyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCZGWIVUMCVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2440614.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2440616.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440619.png)

![2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone](/img/structure/B2440622.png)

![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)

![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)

![2-amino-4H-thieno[2,3-c]chromene-1-carbonitrile](/img/structure/B2440625.png)

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2440626.png)